molecular formula C7H14N2O B1517459 3-Amino-N-cyclopropyl-N-methylpropanamide CAS No. 1094794-16-7

3-Amino-N-cyclopropyl-N-methylpropanamide

Cat. No.: B1517459
CAS No.: 1094794-16-7
M. Wt: 142.2 g/mol
InChI Key: LHNKWVKKDFUFLZ-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-N-methylpropanamide is a chemical compound with the molecular formula C10H18N2O. It is a derivative of propanamide and contains an amino group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-cyclopropyl-N-methylpropanamide typically involves the reaction of cyclopropylmethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry techniques, which offer better control over reaction conditions and improved safety profiles. The use of solid-supported reagents and catalysts can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N-cyclopropyl-N-methylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Primary amines

  • Substitution: Amides and esters

Scientific Research Applications

3-Amino-N-cyclopropyl-N-methylpropanamide has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

3-Amino-N-cyclopropyl-N-methylpropanamide is similar to other compounds such as 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide and 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide. it is unique in its structure and potential applications. The presence of the cyclopropyl group and the specific arrangement of functional groups contribute to its distinct properties and reactivity.

Comparison with Similar Compounds

  • 3-Amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide

  • 3-Amino-3-cyclopropyl-N-(2-morpholinoethyl)propanamide

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Properties

IUPAC Name

3-amino-N-cyclopropyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9(6-2-3-6)7(10)4-5-8/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNKWVKKDFUFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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